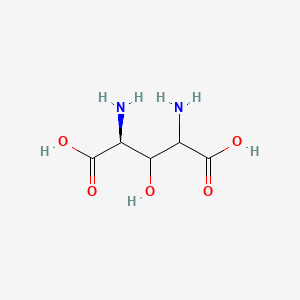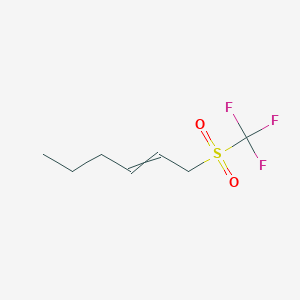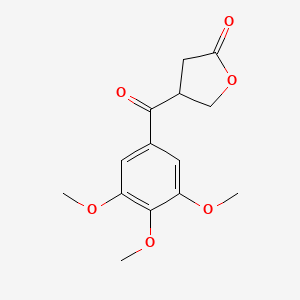
4-Methyl-3-oxopentyl dimethylcarbamodithioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-oxopentyl dimethylcarbamodithioate is an organic compound with a complex structure that includes a carbamodithioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-oxopentyl dimethylcarbamodithioate typically involves the reaction of 4-methyl-3-oxopentyl chloride with dimethylcarbamodithioic acid. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The reactants are fed into a reactor where they are mixed and reacted under controlled temperature and pressure conditions. The product is then purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-oxopentyl dimethylcarbamodithioate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The carbamodithioate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-3-oxopentyl dimethylcarbamodithioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of 4-Methyl-3-oxopentyl dimethylcarbamodithioate involves its interaction with specific molecular targets. The carbamodithioate group can form strong bonds with metal ions, which may inhibit the activity of certain enzymes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-oxopentyl dimethylcarbamate
- 4-Methyl-3-oxopentyl dimethylthiocarbamate
- 4-Methyl-3-oxopentyl dimethylcarbamothioate
Uniqueness
4-Methyl-3-oxopentyl dimethylcarbamodithioate is unique due to its carbamodithioate group, which imparts distinct chemical properties compared to similar compounds. This group allows for specific interactions with metal ions and unique reactivity in oxidation and reduction reactions.
Properties
CAS No. |
61998-41-2 |
|---|---|
Molecular Formula |
C9H17NOS2 |
Molecular Weight |
219.4 g/mol |
IUPAC Name |
(4-methyl-3-oxopentyl) N,N-dimethylcarbamodithioate |
InChI |
InChI=1S/C9H17NOS2/c1-7(2)8(11)5-6-13-9(12)10(3)4/h7H,5-6H2,1-4H3 |
InChI Key |
MJHGEICHWJPEMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CCSC(=S)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(Bicyclo[4.1.0]hepta-1,3,5-trien-7-yl)(trimethyl)silane](/img/structure/B14557161.png)

![2-Bromo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline](/img/structure/B14557169.png)




![4-[2-(2-Bromoethoxy)ethyl]-1-chloro-2-(trifluoromethyl)benzene](/img/structure/B14557196.png)



methylidene}-4-chlorocyclohexa-2,4-dien-1-one](/img/structure/B14557231.png)
